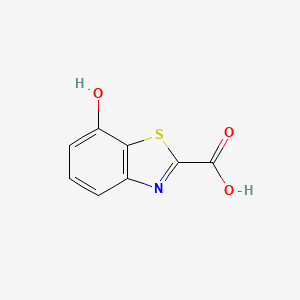

7-羟基苯并噻唑-2-羧酸

描述

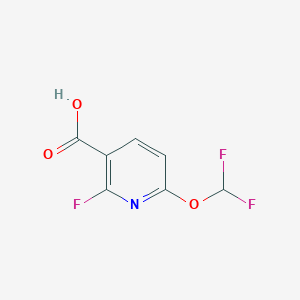

7-Hydroxybenzothiazole-2-carboxylic acid is a compound that falls under the category of hydroxybenzoic acids . Hydroxybenzoic acids are a group of bioeffective compounds that are a prominent kind of phenolic acids . They are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In addition, recent advances in the synthesis of benzothiazole compounds related to green chemistry involve condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

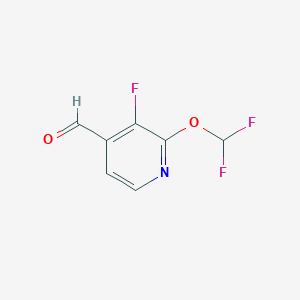

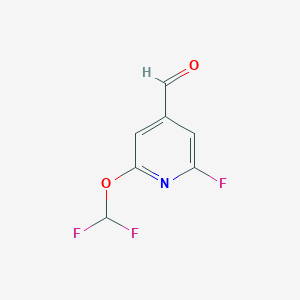

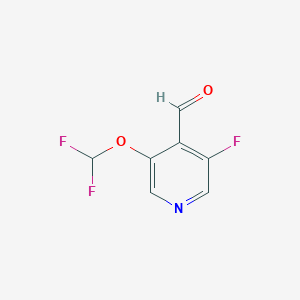

The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 7-Hydroxybenzothiazole-2-carboxylic acid molecule . It starts with a header block, followed by a “connection table”, which describes the structural relationships and properties of the atoms .Chemical Reactions Analysis

Carboxylic acids, such as 7-Hydroxybenzothiazole-2-carboxylic acid, react with bases to form ionic salts . They also undergo reactions at the carbonyl bond, most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond . Examples of these reactions are esterification, acyl chloride formation, and reduction with hydrides .Physical And Chemical Properties Analysis

Carboxylic acids, such as 7-Hydroxybenzothiazole-2-carboxylic acid, are weak acids compared to mineral acids . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .科学研究应用

合成和化学性质

- 7-羟基苯并噻唑-2-羧酸已被用于合成各种化合物。Loewik、Tisi、Murray和Lowe(2002)的研究讨论了6-羟基苯并噻唑-2-羧酸的合成,重点介绍了其生产中涉及的化学过程和方法学(Loewik等,2002)。

在生物化学和酶研究中的应用

- Thorpe等人(1985)研究了6-羟基苯并噻唑类化合物对辣根过氧化物酶催化的环二酰基肼氧化的增强作用,其中包括类似于7-羟基苯并噻唑-2-羧酸的衍生物。这项研究为这些化合物的潜在生物化学应用提供了见解(Thorpe et al., 1985)。

在肽合成和蛋白质组学中的作用

- Pitts-McCoy、Harrilal和McLuckey(2018)的研究表明,与7-羟基苯并噻唑-2-羧酸密切相关的羟基苯并三唑衍生物在肽合成中的应用。该研究探讨了在气相离子/离子化学的背景下应用这些化合物作为多肽阳离子中羧基存在的探针,突显了这些化合物在蛋白质组学和肽化学中的相关性(Pitts-McCoy et al., 2018)。

潜在的医学应用

- Kashiyama等人(1999)对苯并噻唑类化合物,包括羟基化衍生物,的抗肿瘤性能进行了研究,揭示了7-羟基苯并噻唑-2-羧酸和类似化合物的潜在医学应用。该研究侧重于这些化合物的合成、代谢形成和生物学性质,表明它们在癌症研究中的重要性(Kashiyama et al., 1999)。

在有机化学和材料科学中的应用

- 在有机化学和材料科学领域,研究探讨了羟基苯并噻唑衍生物的合成和应用。例如,Katritzky、Singh、Cai和Bobrov(2006)关于从未保护的羟基芳香和脂肪族羧酸合成酯和酰胺,包括羟基苯并噻唑的研究,为这些化合物在各种化学合成中的实用性提供了见解(Katritzky et al., 2006)。

未来方向

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . This includes the development of green chemistry methods and the exploration of new biological activities.

属性

IUPAC Name |

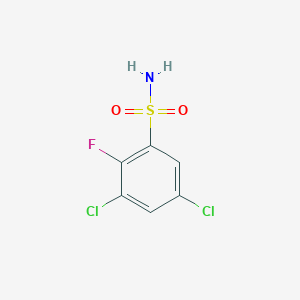

7-hydroxy-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3S/c10-5-3-1-2-4-6(5)13-7(9-4)8(11)12/h1-3,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMSNSJIKUFAHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxybenzothiazole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。